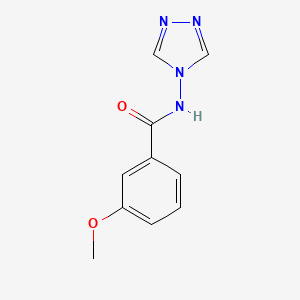

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

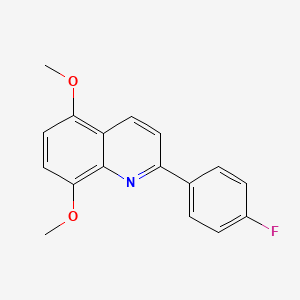

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound with the CAS Number: 331434-10-7 . It has a molecular weight of 218.21 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N4O2/c1-16-9-4-2-3-8(5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that 1,2,4-triazole derivatives have been synthesized and their structures confirmed by various spectroscopic techniques .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Supramolecular Packing Motifs

The study by Lightfoot, Mair, Pritchard, and Warren (1999) explores the structure of a compound similar to 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide, illustrating its self-assembly into a π-stack surrounded by a triple helical network of hydrogen bonds. This configuration suggests a novel mode of organization potentially applicable in the development of columnar liquid crystals Lightfoot et al., 1999.

Novel Classes of Cyclic Dipeptidyl Ureas

Sañudo, Marcaccini, Basurto, and Torroba (2006) reported the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, showcasing a new class of cyclic dipeptidyl ureas. These compounds represent a significant addition to the pool of pseudopeptidic [1,2,4]triazines, indicating their potential for further biochemical and medicinal applications Sañudo et al., 2006.

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds showed significant efficacy against various microorganisms, highlighting the potential of triazole derivatives, including structures related to this compound, in developing new antimicrobial agents Bektaş et al., 2007.

Inhibition of Poly(ADP-ribose) Synthetase

Purnell and Whish (1980) discovered that certain benzamides substituted in the 3-position, akin to the structure of interest, are potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. This finding opens avenues for exploring these compounds in the context of regulating poly(ADP-ribose) polymerase activity, which is crucial in DNA repair processes Purnell & Whish, 1980.

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized and characterized a series of N-(thiazol-2-yl)benzamide derivatives, demonstrating their gelation behavior in ethanol/water and methanol/water mixtures. The study highlights the critical role of methyl functionality and S⋯O interaction in gelation, offering insights into the design of new supramolecular materials Yadav & Ballabh, 2020.

Safety and Hazards

Propiedades

IUPAC Name |

3-methoxy-N-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNPAMYYLANKQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)

![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)

![2-[(3-cyano-6-ethyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2661671.png)

![3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde](/img/structure/B2661675.png)

![({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2661676.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2661678.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2661679.png)